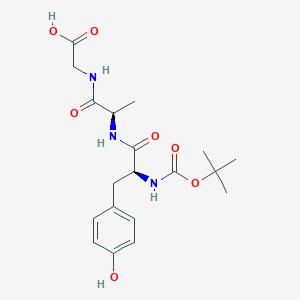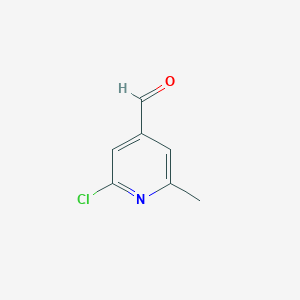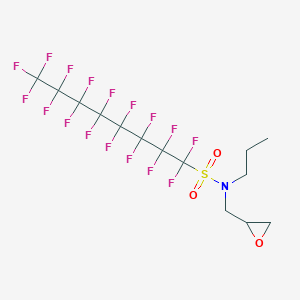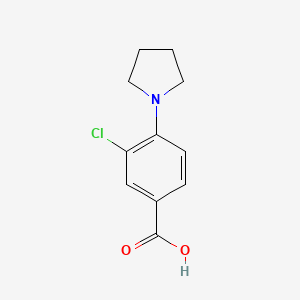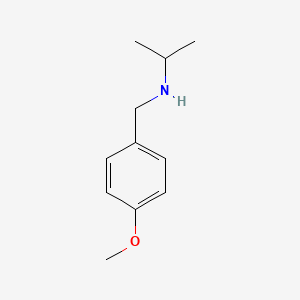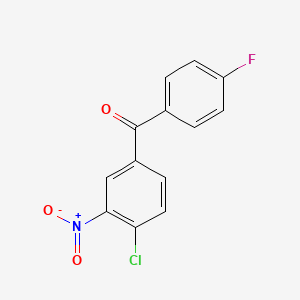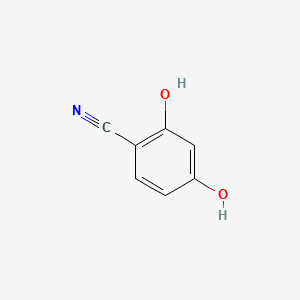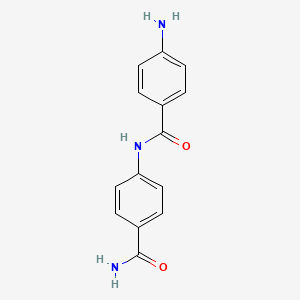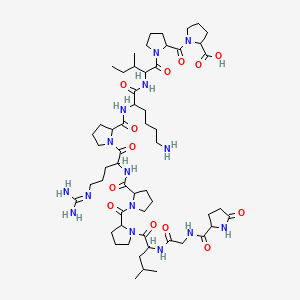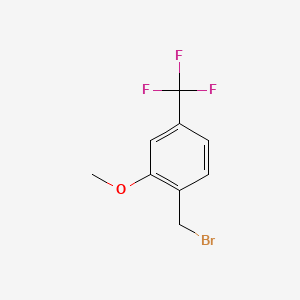
2-Methoxy-4-(trifluormethyl)benzyl bromid
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is also known by its IUPAC name, 2-(bromomethyl)-5-(trifluoromethyl)phenyl methyl ether . This compound is characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a methoxy group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications, including:
Wirkmechanismus
Target of Action
It’s known that benzylic halides, such as this compound, typically react at the benzylic position .
Mode of Action
2-Methoxy-4-(trifluoromethyl)benzyl bromide is likely to undergo reactions at the benzylic position. These reactions could include free radical bromination, nucleophilic substitution, and oxidation . In a free radical reaction, for instance, a hydrogen atom at the benzylic position is removed, forming a benzylic radical that can further react .
Biochemical Pathways
The reactions it undergoes at the benzylic position could potentially influence various biochemical pathways, depending on the context of its use .
Result of Action
The formation of a benzylic radical during its reaction could lead to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4-(trifluoromethyl)benzyl bromide. For instance, the presence of oxidising agents could potentially lead to ignition, indicating that the compound is combustible .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-methoxy-4-(trifluoromethyl)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Analyse Chemischer Reaktionen
2-Methoxy-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide, leading to the formation of corresponding substituted products.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions, while the trifluoromethyl group remains stable under most reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(trifluoromethyl)benzyl bromide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzyl bromide: This compound lacks the methoxy group and is used in similar nucleophilic substitution and coupling reactions.
2-(Trifluoromethyl)benzyl bromide: This compound has the trifluoromethyl group in the ortho position relative to the bromomethyl group, which can influence its reactivity and the types of reactions it undergoes.
The presence of the methoxy group in 2-Methoxy-4-(trifluoromethyl)benzyl bromide makes it unique, as it can participate in additional reactions, such as oxidation to form carbonyl compounds, and can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGWLZAZFSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395071 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-59-0 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


